3-Anilinorhodanine

Description

Contextualization within Thiazolidinone Chemistry

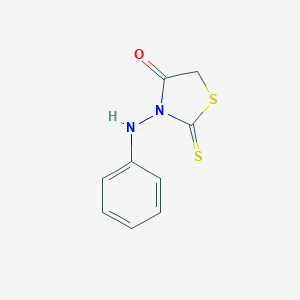

3-Anilinorhodanine is chemically classified as a thiazolidinone derivative. The thiazolidinone core is a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group. cuni.czsigmaaldrich.commdpi.com This scaffold is of significant interest in medicinal and synthetic chemistry due to the diverse biological activities exhibited by its derivatives, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.com

The thiazolidinone family can be further categorized. This compound belongs to the rhodanine (B49660) subgroup, which is more specifically known as 2-thioxo-1,3-thiazolidin-4-one. frontiersin.org The structure of rhodanine features a thione group (C=S) at the 2-position of the thiazolidinone ring. This compound is distinguished by the presence of an aniline (B41778) group attached to the nitrogen atom at the 3-position of this rhodanine core. This substitution is a key determinant of its specific chemical properties and biological interactions.

Historical Perspectives in Compound Discovery and Initial Reports

The synthesis and structural confirmation of this compound were notably detailed in a 1959 publication by F. C. Brown and colleagues in The Journal of Organic Chemistry. mdpi.com While earlier reports of compounds with the same melting point existed, there was ambiguity regarding their structure, with some researchers proposing a six-membered 1,3,4-thiadiazine ring instead. mdpi.com The work by Brown's group provided definitive structural evidence through infrared and ultraviolet spectra, confirming the 3-aminorhodanine structure. mdpi.com

The synthesis described involves the cyclization of a corresponding carboxymethyl dithiocarbazate. mdpi.com Specifically, the preparation of 3-anilinorhodanines was achieved by reacting the relevant phenylhydrazine (B124118) with carbon disulfide to form a dithiocarbazate, which was then treated with sodium chloroacetate. The resulting acid was cyclized to yield the final this compound compound. mdpi.com

Initial investigations reported by Brown et al. focused on the antimicrobial properties of this class of compounds. mdpi.com Inspired by the known activity of other 3-substituted rhodanines, they screened this compound and its derivatives for their ability to inhibit the growth of the fungus Aspergillus niger. cuni.czmdpi.com Their findings indicated that while the parent this compound showed some activity, derivatives with halogen substitutions on the aniline ring, particularly in the para-position, exhibited the most potent antifungal effects. cuni.czmdpi.com

| Compound | Concentration (µg/mL) required for 50% inhibition of A. niger |

| This compound | >100 |

| 3-(p-Chloroanilino)rhodanine | 10 |

| 3-(p-Bromoanilino)rhodanine | 10 |

| 3-(p-Iodoanilino)rhodanine | 10 |

| 3-(p-Fluoroanilino)rhodanine | 25 |

| 3-Benzylrhodanine | 30 |

This table presents data on the antifungal activity of this compound and related compounds against A. niger, as reported by Brown, F.C., et al. (1959). mdpi.com

Overview of Current Research Trajectories

Contemporary research continues to build upon the foundational understanding of this compound and its derivatives, primarily exploring their potential as bioactive agents. The initial findings of antifungal activity have paved the way for broader investigations into their utility as antimicrobial agents. cuni.cz

A significant trajectory in current research is the exploration of rhodanine derivatives, including those with the anilino-moiety, as enzyme inhibitors. wikipedia.orgbgc.ac.in The core rhodanine structure is recognized as a versatile scaffold for designing inhibitors for various enzymes, which is a key strategy in modern drug discovery. nih.govnih.gov Research in this area often involves synthesizing libraries of derivatives and screening them against specific enzyme targets implicated in diseases. For instance, the anilino-scaffold is present in some classes of kinase inhibitors, which are crucial in anticancer research. nih.gov While specific recent studies solely on this compound are not abundant in high-impact literature, the broader class of anilino-substituted heterocycles is an active area of investigation for developing new therapeutic agents, including those for cancer. nih.govmdpi.commdpi.com

Another emerging area is the application of such organic compounds in materials science. singularityhub.comktu.ltcam.ac.ukuniv-rennes.fr The unique electronic and structural properties of complex organic molecules are being explored for the development of new materials with specific optical or electronic functions. While this is a nascent field for this specific compound, the principles of materials science increasingly draw upon the vast library of known organic structures to create novel functional materials. singularityhub.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-anilino-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c12-8-6-14-9(13)11(8)10-7-4-2-1-3-5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRGCDPTDOAQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293687 | |

| Record name | 3-Anilinorhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13097-10-4 | |

| Record name | 3-(Phenylamino)-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13097-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 91507 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013097104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002695078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Anilinorhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ANILINORHODANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Pathways

The traditional approaches to synthesizing the 3-anilinorhodanine skeleton are typically characterized by direct condensation or cyclization reactions.

A classical method for the preparation of 3-anilinorhodanines involves the reaction of a phenylhydrazine (B124118) with rhodanine (B49660). Although phenylhydrazine is used in this specific documented procedure rather than aniline (B41778), the pathway is a key example of forming the N-aryl bond. In a typical procedure, the phenylhydrazine is dissolved in an anhydrous solvent such as ether, with a base like triethylamine (B128534) added to facilitate the reaction. This approach provides a direct route to the N-substituted rhodanine core.

In certain synthetic contexts, aniline itself can act as a catalyst. For instance, in a multi-component reaction designed to produce rhodanine-based amides, aniline facilitates the initial Knoevenagel condensation. This condensation occurs between an aldehyde and a rhodanine derivative, specifically rhodanine-N-acetic acid, to form a key intermediate, benzilidenerhodanine-N-acetic acid. oatext.com This step is crucial for the subsequent addition of other components in the one-pot reaction, highlighting aniline's role in promoting the formation of a more complex rhodanine analogue. oatext.com

Reaction of Rhodanine with Aniline

Advanced Synthetic Approaches for this compound and its Analogues

Modern organic synthesis seeks efficiency and molecular complexity, leading to the development of advanced methods such as multi-component reactions (MCRs). An efficient one-pot synthesis of novel rhodanine-based amide derivatives, which are analogues of this compound, has been developed. oatext.com This MCR involves the reaction of rhodanine-N-acetic acid, an aromatic aldehyde, an alkyl isocyanide, and aniline in tetrahydrofuran (B95107) (THF) at room temperature. oatext.com The process is notable for its high atom economy, simplicity, and high yields (85-95%) without requiring complex purification steps. oatext.com

The proposed mechanism for this MCR begins with an aniline-catalyzed Knoevenagel condensation between the aldehyde and rhodanine-N-acetic acid. oatext.com The resulting intermediate then reacts with the isocyanide, which is protonated by the carboxylic acid. A series of steps including nucleophilic attack and rearrangement ultimately leads to the final amide product. oatext.com

Table 1: Examples of Rhodanine-Based Amide Analogues Synthesized via Multi-Component Reaction oatext.com This table showcases a selection of products from the advanced multi-component synthesis, illustrating the diversity of achievable structures.

| Product ID | Aromatic Aldehyde Used | Alkyl Isocyanide Used | Yield (%) |

| 5a | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 92 |

| 5e | 4-Methylbenzaldehyde | Cyclohexyl isocyanide | 90 |

| 5f | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 95 |

| 5j | 2,4-Dichlorobenzaldehyde | n-Butyl isocyanide | 85 |

Derivatization Strategies of the this compound Scaffold

The this compound structure provides multiple sites for chemical modification, allowing for the systematic alteration of its properties. Derivatization can be targeted at the aniline ring or the thiazolidinone (rhodanine) core.

The aniline phenyl ring is amenable to electrophilic substitution, enabling the introduction of various functional groups. A notable example is the chlorination of the phenyl nucleus on the this compound scaffold. google.comgoogle.com This transformation can be achieved by treating this compound with a chlorinating agent such as sulfuryl chloride. google.comgoogle.com The reaction is typically vigorous, proceeding with the evolution of hydrogen chloride and sulfur dioxide gases. google.comgoogle.com Following the chlorination, the resulting chlorinated compound can be hydrolyzed to yield a chlorophenylhydrazine, demonstrating a pathway to functionalized aniline derivatives starting from the intact this compound structure. google.comgoogle.com

The rhodanine ring itself, specifically the C5 methylene (B1212753) group, is a primary site for modification. The active methylene group can readily participate in condensation reactions. The Knoevenagel condensation is a cornerstone reaction for this purpose, where the rhodanine derivative is reacted with an aldehyde or ketone. oatext.com As seen in the multi-component reaction, rhodanine-N-acetic acid condenses with various aromatic aldehydes at the C5 position. oatext.com This introduces a benzylidene substituent, a common modification in the development of rhodanine-based compounds. This strategy effectively expands the molecular framework and allows for the introduction of diverse substituents based on the choice of the aldehyde.

Compound Reference Table

Formation of Complex Conjugates and Adducts

The formation of complex conjugates and adducts of this compound, while not extensively documented in dedicated studies, can be inferred from the known reactivity of the rhodanine core and the aniline substituent. The rhodanine moiety possesses several heteroatoms (N, S, O) that can act as coordination sites for metal ions, suggesting the potential for forming metal complexes. researchgate.net Similarly, the aniline portion of the molecule can undergo reactions to form various adducts.

Rhodanine derivatives are known to act as ligands for transition metals, forming coordination complexes. researchgate.netmdpi.comajrconline.orgekb.eg The nitrogen and sulfur atoms of the rhodanine ring, in particular, can chelate metal ions. While specific studies on this compound metal complexes are not prevalent in the reviewed literature, the general behavior of rhodanine derivatives suggests that this compound could form stable complexes with a variety of metal ions. The formation of such complexes can be achieved by reacting this compound with a suitable metal salt in an appropriate solvent. byjus.com The resulting metal complexes would be considered a form of complex conjugate.

Furthermore, the aniline ring in this compound introduces a site for the formation of adducts through reactions with electrophiles. Aniline and its derivatives are known to react with various electrophilic reagents. organic-chemistry.org For instance, the reaction of this compound with a strong electrophile like sulfuryl chloride has been reported, leading to chlorination of the aniline ring and subsequent rearrangement to form 2,4,6-trichlorophenylhydrazine (B147635) after hydrolysis. organic-chemistry.orgwikipedia.org This demonstrates the reactivity of the aniline moiety towards electrophilic attack, a common pathway for adduct formation.

The formation of other types of adducts, such as Michael adducts, is also a theoretical possibility. The rhodanine ring itself can act as a Michael donor under certain conditions, although this is more commonly observed at the C5 position. wikipedia.orgmasterorganicchemistry.comallen.in Reactions with various electrophiles could lead to the formation of covalent adducts, a strategy often employed in the development of targeted therapeutic agents. libretexts.orguleth.ca

Electrochemical Synthesis Approaches for this compound

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the preparation of various organic compounds, including heterocyclic systems like rhodanine. frontiersin.org While specific literature detailing the direct electrochemical synthesis of this compound is scarce, methodologies developed for other rhodanine derivatives provide a viable blueprint for its potential electrosynthesis.

One promising approach involves the use of an electrogenerated base (EGB). This method has been successfully applied to the synthesis of N-benzylic rhodanine derivatives. frontiersin.org The process typically involves the electrochemical reduction of a suitable precursor, such as acetonitrile (B52724), at the cathode to generate a strong base in situ. This base can then deprotonate a primary amine, initiating a cascade of reactions.

A plausible electrochemical synthesis route for this compound could be envisioned as follows:

Generation of the Electrogenerated Base: Electrolysis of a solvent like acetonitrile in an undivided cell with a sacrificial magnesium anode generates a magnesium-associated cyanomethyl anion, which acts as the EGB. frontiersin.org

Formation of the Dithiocarbamate (B8719985) Intermediate: The in situ generated base deprotonates aniline. The resulting anilide anion then reacts with carbon disulfide to form a dithiocarbamate intermediate.

Cyclization to the Rhodanine Ring: Subsequent reaction of the dithiocarbamate with an appropriate three-carbon synthon containing a leaving group, such as ethyl bromoacetate, would lead to cyclization and the formation of the this compound ring.

This electrochemical approach offers several advantages, including mild reaction conditions, avoidance of hazardous reagents, and precise control over the reaction by modulating the applied current. frontiersin.orgnih.gov The yield of the desired product can often be optimized by adjusting parameters such as the amount of charge passed (Faradays per mole of reactant) and the nature of the electrodes. frontiersin.org The principles of electropolymerization have also been applied to other aniline and rhodanine-related compounds, suggesting that electrochemical methods could be further explored for creating polymeric structures or surface modifications involving this compound. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms

Mechanistic Investigations of 3-Anilinorhodanine Formation

The formation of this compound and its N-aryl analogues can be achieved through several synthetic routes. One prominent method involves the cyclization of a dithiocarbamate (B8719985) intermediate. researchgate.net This pathway begins with the reaction of an arylhydrazine, such as phenylhydrazine (B124118), with carbon disulfide in the presence of a base. The base abstracts a proton from the hydrazine, which then acts as a nucleophile, attacking the carbon of CS₂ to form a dithiocarbazate salt.

This intermediate is then reacted with a haloacetic acid, typically chloroacetic acid. The carboxylate of the haloacetic acid is often deprotonated by a base, while the dithiocarbazate attacks the α-carbon, displacing the halide in an Sₙ2 reaction. The final step is an intramolecular cyclization, where the non-acylated nitrogen attacks the carbonyl carbon of the acetic acid moiety, followed by dehydration to form the five-membered thiazolidinone ring characteristic of the rhodanine (B49660) core.

A more recent, acid-catalyzed, one-step method involves the reaction of N-arylthioureas with thioglycolic acid. sci-hub.se In this proposed mechanism, the protic acid activates the carbonyl group of thioglycolic acid, making it more electrophilic. The thiourea (B124793) then undergoes a nucleophilic attack on this activated carbonyl, leading to a series of condensation and cyclization steps that ultimately yield the N-aryl rhodanine structure. sci-hub.se This method is noted for its efficiency and atom economy. sci-hub.se

Mechanisms of Derivatization Reactions of this compound

The this compound scaffold allows for derivatization at multiple sites, enabling the synthesis of a wide library of related compounds.

The this compound structure possesses multiple nucleophilic and electrophilic centers, allowing for various substitution reactions. The exocyclic thione group at the C-2 position can undergo S-alkylation. This typically proceeds via deprotonation of the N-H proton (if unsubstituted at N-3) or tautomerization to a thioenol form, followed by nucleophilic attack by the sulfur atom on an alkyl halide. acs.orglumenlearning.com For N-substituted rhodanines like this compound, this reaction would likely involve the formation of a thioenolate which then acts as the nucleophile. acs.org

Furthermore, the aniline (B41778) nitrogen contains a lone pair of electrons, making it nucleophilic. savemyexams.com While it is already substituted with the rhodanine ring, further reactions typical of secondary amines are conceivable under specific conditions, although steric hindrance from the bulky rhodanine group may limit reactivity. The initial synthesis of amines often involves the nucleophilic substitution of a haloalkane by ammonia (B1221849) or another amine, a reaction that can proceed multiple times to yield primary, secondary, tertiary, and even quaternary amines. savemyexams.comchemguide.co.uk

The aniline moiety of this compound is susceptible to electrophilic aromatic substitution (EAS). The amino group (-NH-) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.comlibretexts.org

The general mechanism for EAS involves two main steps:

Attack on the electrophile : The π-electron system of the aniline ring acts as a nucleophile, attacking an electrophile (E⁺), such as a nitronium ion (NO₂⁺) in nitration or a bromonium ion (Br⁺) in bromination. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Due to the strong activation by the amino group, reactions like bromination can proceed readily, sometimes even without a catalyst, to produce poly-substituted products. byjus.com For this compound, electrophilic substitution would be expected to yield 4-substituted (para) and 2-substituted (ortho) derivatives.

The most significant addition reaction involving the thiazolidinone core is the Knoevenagel condensation, which occurs at the C-5 position. The methylene (B1212753) group at C-5 is flanked by two electron-withdrawing groups (the C=S at C-2 and C=O at C-4), making its protons acidic and the carbon a potent nucleophile upon deprotonation. chemistryjournal.net

The mechanism proceeds as follows:

Enolate Formation : A base (e.g., acetate, piperidine, morpholine) removes a proton from the C-5 methylene group, forming a resonance-stabilized enolate ion. nih.govias.ac.in

Nucleophilic Addition : The C-5 carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. chemistryjournal.net

Dehydration : The resulting aldol-type intermediate undergoes dehydration (loss of a water molecule) to form a new carbon-carbon double bond, yielding a 5-ylidene-3-anilinorhodanine derivative. chemistryjournal.netias.ac.in

This reaction is highly versatile and has been used to condense a wide variety of aromatic and heterocyclic aldehydes with the rhodanine core. researchgate.netacs.orgias.ac.in

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. libretexts.orgwikipedia.org For this compound, the active hydrogen is located on the C-5 methylene group, similar to its role in the Knoevenagel condensation.

The established mechanism for the Mannich reaction involves two main stages: numberanalytics.combyjus.com

Iminium Ion Formation : Formaldehyde reacts with a secondary amine (e.g., dimethylamine) under acidic or basic conditions to form a highly electrophilic iminium ion (also known as an Eschenmoser salt). libretexts.orgyoutube.com

Nucleophilic Attack : The enol or enolate form of the this compound attacks the iminium ion, forming a new carbon-carbon bond at the C-5 position and yielding a β-amino-carbonyl compound, known as a Mannich base. libretexts.orgwikipedia.org

This reaction provides a pathway to introduce an aminomethyl group onto the rhodanine core, a valuable functional group for further synthetic manipulation or for modulating biological activity. chemistryjournal.net

Addition Reactions on the Thiazolidinone Core

Radical Reaction Pathways in this compound Chemistry

Radical reactions typically proceed through a three-step chain mechanism: initiation, propagation, and termination. libretexts.org

Initiation : A radical initiator, such as a halogen molecule under UV light or a peroxide, undergoes homolytic cleavage to form two radicals. savemyexams.comleah4sci.com

Propagation : A radical abstracts an atom (usually hydrogen) from the organic substrate to form a new radical, which then reacts with another molecule to form the product and regenerate a radical, continuing the chain. transformationtutoring.comyoutube.com

Termination : Two radicals combine to form a stable, non-radical product, terminating the chain. byjus.com

In the context of this compound, several potential radical pathways exist. Photochemical reactions have been reported where rhodanine derivatives coordinate with metal carbonyls, a process initiated by light. tandfonline.com Additionally, radical halogenation could occur. For instance, if the aniline ring were substituted with an alkyl group (e.g., a methyl group), it would provide a benzylic position susceptible to radical halogenation with reagents like N-bromosuccinimide (NBS) under UV light. youtube.com This would involve the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which would then react with bromine to form the halogenated product.

Computational Mechanistic Studies of this compound Transformations

A comprehensive computational mechanistic study of a chemical transformation, such as the synthesis or derivatization of this compound, would typically involve the following key aspects:

Reaction Coordinate Mapping: This involves identifying the most energetically favorable pathway from reactants to products. The process tracks the geometric and energetic changes throughout the reaction.

Transition State (TS) Analysis: The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier of the reaction. Computational methods are used to locate and characterize the geometry and energy of the TS. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Intermediate Identification: Reactions often proceed through one or more stable intermediates. Computational studies can predict the existence and structure of these species, which can sometimes be experimentally validated.

Activation Energy (ΔG‡) Calculation: The energy difference between the reactants and the transition state determines the rate of the reaction. Lower activation energies correspond to faster reactions.

While specific data for this compound is scarce, the principles of these computational studies can be illustrated by examining research on related rhodanine derivatives.

Insights from Computational Studies of Rhodanine Derivatives

Computational studies on various rhodanine derivatives have provided valuable data regarding their electronic structure and reactivity. For instance, DFT calculations have been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's ability to donate or accept electrons.

| Rhodanine Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Rhodanine (unsubstituted) | -6.78 | -1.74 | 5.04 | B3LYP/6-31G(d,p) | mdpi.com |

| 5-benzylidene rhodanine | -6.21 | -2.54 | 3.67 | B3LYP/6-31G(d) | scirp.org |

| 5-(4-chlorobenzylidene) rhodanine | -6.29 | -2.67 | 3.62 | B3LYP/6-31G(d) | scirp.org |

| 5-(4-nitrobenzylidene) rhodanine | -6.81 | -3.41 | 3.40 | B3LYP/6-31G(d) | scirp.org |

The data in the table demonstrates how substituents on the rhodanine ring influence the electronic properties. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

Furthermore, computational studies have been instrumental in determining the stereochemical outcomes of reactions involving rhodanine derivatives. For example, DFT calculations have confirmed that the Z-isomer is the thermodynamically more stable product in the Knoevenagel condensation of rhodanine with various aldehydes. nih.gov

Hypothetical Mechanistic Investigation of this compound Synthesis

The synthesis of this compound typically proceeds through the reaction of aniline with rhodanine-3-acetic acid, or a related rhodanine precursor. A computational study of this transformation would model the nucleophilic attack of the aniline nitrogen on the rhodanine ring or its side chain, followed by subsequent cyclization and dehydration steps. The calculations would aim to identify the rate-determining step and elucidate the role of catalysts or specific solvent effects.

Structure Activity Relationship Sar Studies and Drug Design Principles

Ligand-Based Drug Design Approaches for 3-Anilinorhodanine Derivatives

Ligand-based drug design (LBDD) is a strategy employed when the three-dimensional structure of the biological target is unknown. gardp.orgnih.gov This approach utilizes the information from a set of molecules known to interact with the target to develop a model that predicts the activity of new, untested compounds. gardp.orgnih.gov The fundamental principle of LBDD is that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov

For this compound derivatives, LBDD involves a systematic process that begins with the identification of a lead compound, often the most active molecule in a series. plos.org This lead compound then serves as a template for designing new analogues with potentially improved activity. plos.org The design process is guided by an understanding of the structure-activity relationships (SAR) within the series of known active and inactive compounds. gardp.org Computational tools are employed to analyze the structural and physicochemical features of these molecules to identify key determinants of their biological effects. researchgate.net This can involve creating new entities by adding or modifying functional groups on the lead structure to enhance predicted biological activity and binding affinity to the target. plos.org

Pharmacophore Modeling of Active this compound Analogues

Pharmacophore modeling is a central component of ligand-based drug design. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.com These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.comfrontiersin.org

In the context of this compound analogues, pharmacophore models are developed by analyzing a set of structurally diverse compounds with known biological activities. ugm.ac.id The process involves identifying the common chemical features present in the most active molecules that are absent in the inactive ones. frontiersin.org These models serve several purposes in drug design, including:

Virtual Screening: Using the pharmacophore model as a 3D query to search large chemical databases for novel compounds that possess the required features and are therefore likely to be active. dovepress.comresearchgate.net

Lead Optimization: Guiding the modification of existing active compounds to better fit the pharmacophore model and enhance their biological activity. nih.gov

Predicting Activity: Assessing the potential of new, unsynthesized molecules to be active against a specific target. nih.gov

A typical pharmacophore model for a series of active compounds might consist of a specific arrangement of features like aromatic rings, hydrogen bond acceptors, and hydrophobic centers, as illustrated in various studies on different compound classes. frontiersin.org For instance, a hypothetical pharmacophore model for active this compound analogues might identify the aniline (B41778) ring as a key hydrophobic or aromatic feature, the rhodanine (B49660) ring as a potential hydrogen bond acceptor, and specific substituent positions as crucial for interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govimist.ma The underlying premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties. frontiersin.org

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of compounds with a wide and evenly distributed range of biological activities is chosen. mdpi.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent their structural and physicochemical properties. mdpi.com

Model Development: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity. walisongo.ac.id

Model Validation: The predictive ability of the developed QSAR model is rigorously tested using various validation techniques. nih.gov

Selection and Calculation of Physicochemical Descriptors

The selection of appropriate molecular descriptors is a critical step in QSAR analysis as they encode the chemical information of the molecules. frontiersin.org Descriptors can be broadly categorized as physicochemical, topological, and quantum chemical, among others. frontiersin.orgresearchgate.net

Commonly used physicochemical descriptors in QSAR studies include:

| Descriptor Category | Examples | Description |

| Hydrophobicity | logP, logD | Measures the lipophilicity of a compound, which influences its ability to cross cell membranes. frontiersin.orgmdpi.com |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Describe the electronic properties of a molecule, such as electron distribution and reactivity. frontiersin.orgbiolscigroup.us |

| Steric/Topological | Molar refractivity (MR), Molecular weight (MW), Molecular volume (MV), Kappa index | Quantify the size, shape, and branching of a molecule. frontiersin.org |

| Solubility | logS | Represents the water solubility of a compound. frontiersin.org |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates the potential for hydrogen bonding interactions, which are crucial for drug-receptor binding. nih.gov |

These descriptors are calculated using various software programs that analyze the 2D or 3D structure of the molecules. frontiersin.org

Statistical Modeling Techniques in QSAR (e.g., Multiple Linear Regression, Artificial Neural Networks)

Once the descriptors are calculated, statistical methods are employed to develop the QSAR model. Two commonly used techniques are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).

Multiple Linear Regression (MLR): MLR is a statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (descriptors). imist.mawalisongo.ac.id The goal is to find the best-fitting linear equation that describes the data. walisongo.ac.id MLR models are relatively simple to interpret and can provide insights into the relative importance of different descriptors. nih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. nih.govnih.gov They are capable of modeling complex, non-linear relationships between the input descriptors and the output biological activity. nih.gov ANNs often provide more accurate predictions than MLR, especially for large and diverse datasets, but their interpretation can be more challenging. nih.gov

The performance of both MLR and ANN models is evaluated using various statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.govnih.govmdpi.com

Impact of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the core structure. mdpi.comopenstax.orgnih.gov These effects are primarily electronic and steric in nature.

Electronic Effects of Substituents on the Aniline Ring

Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. lasalle.edu Electron-withdrawing groups (EWGs) with high electronegativity, such as halogens or nitro groups, pull electron density away from the ring, making it less nucleophilic. libretexts.org Conversely, electron-donating groups (EDGs), such as alkyl groups, push electron density towards the ring. lasalle.edu

Resonance Effects: These occur through the pi (π) system and involve the delocalization of electrons. lasalle.edu Substituents with lone pairs of electrons, like hydroxyl (-OH) or amino (-NH2) groups, can donate electron density to the ring through resonance, increasing the electron density at the ortho and para positions. libretexts.org Conversely, groups with π bonds to electronegative atoms, such as carbonyl (-C=O) or nitro (-NO2) groups, can withdraw electron density from the ring via resonance. lasalle.edulibretexts.org

Steric Effects and Conformational Preferences

In the context of drug design, steric factors are pivotal as they dictate how a drug molecule interacts with its biological target. wikipedia.org The three-dimensional shape of a molecule, governed by bond angles and the volume of its constituent atoms, must be complementary to the binding site of a receptor or enzyme to elicit a biological response.

For derivatives of this compound, the size and orientation of substituents on both the aniline and rhodanine rings can significantly impact activity. For instance, the introduction of bulky substituents can force the molecule into a specific conformation that may either enhance or diminish its binding affinity for a target protein. rsc.orgnih.gov The rotation of different parts of the molecule, such as the aryl ring relative to the rhodanine core, can be influenced by the presence of large chemical groups, leading to a more rigid and defined structure. rsc.orgnih.gov

The conformational preferences of a molecule can be influenced by steric repulsions, which can affect its stability and reactivity. numberanalytics.com Computational methods, such as Density Functional Theory (DFT), and experimental techniques like dynamic NMR spectroscopy and X-ray diffraction are instrumental in studying these conformational preferences and the energetic barriers to rotation within the molecule. rsc.orgnih.gov By understanding these steric constraints, medicinal chemists can strategically place substituents to optimize the molecule's fit within a biological target, a principle that is universally applied in drug discovery. wikipedia.org

Influence of Lipophilicity on Biological Action

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that describes a molecule's affinity for a lipid-like environment versus an aqueous one. mdpi.com This parameter profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, making it a key consideration in drug design. mdpi.comresearchgate.net

The lipophilicity of this compound derivatives directly impacts their ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. mdpi.com A compound must possess sufficient lipophilicity to partition into and traverse these lipid bilayers. However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, which can reduce the concentration of the drug available to interact with its target. mdpi.com

The interplay between lipophilicity and biological activity is complex. Increased lipophilicity can enhance binding to a target through non-specific hydrophobic interactions, but it can also lead to increased metabolism by liver enzymes, affecting the drug's half-life. researchgate.net Therefore, optimizing lipophilicity to a "sweet spot" is a common strategy in drug development. For orally administered drugs, a log P value not exceeding 5 is a general guideline, as famously encapsulated in Lipinski's Rule of Five.

SAR for Specific Biological Targets and Activity Profiles

The principles of SAR are most powerfully applied when optimizing a compound for a specific biological target. numberanalytics.com By systematically modifying the structure of a lead compound like this compound and assessing the impact of these changes on its activity against a particular enzyme or receptor, researchers can build a detailed understanding of the key molecular features required for potent and selective inhibition. numberanalytics.comcreative-proteomics.com

This process often involves generating a library of related compounds and screening them for biological activity. nih.gov The data from these assays are then used to develop SAR models, which can range from qualitative observations to sophisticated quantitative structure-activity relationship (QSAR) models that use computational methods to correlate structural descriptors with biological activity. creative-proteomics.comresearchgate.net

For example, in the development of inhibitors for a specific enzyme, SAR studies might reveal that a particular substitution pattern on the aniline ring of this compound leads to a significant increase in potency. This information can then be used to design new analogs with even greater activity. frontiersin.org Docking studies, which computationally model the binding of a ligand to its target, can provide a structural basis for these SAR observations, showing how specific functional groups interact with amino acid residues in the binding site. frontiersin.org

The ultimate goal of SAR studies is to guide the design of new chemical entities with improved therapeutic profiles. researchgate.net This includes not only enhancing potency but also improving selectivity to minimize off-target effects, and optimizing pharmacokinetic properties to ensure the drug reaches its target in sufficient concentrations to be effective. numberanalytics.com

Biological Activities and Mechanistic Insights into Bioactivity

Anthelmintic Activities of 3-Anilinorhodanine Derivatives

The rhodanine (B49660) scaffold, a core component of this compound, has been a focal point in the search for new anthelmintic agents. The rising issue of drug resistance in parasitic helminths necessitates the development of novel therapeutic options. derpharmachemica.com Derivatives of rhodanine have demonstrated a wide array of biological activities, including antiparasitic effects. mdpi.com

Research into cinnamylidene derivatives of rhodanine has been conducted to evaluate their potential against nematodes. In one study, a series of these derivatives were tested for their activity against the free-living nematode Rhabditis sp. mdpi.com Among the tested compounds, which included various substitutions on the aromatic ring of the cinnamylidene moiety, only one derivative, compound 2 , showed significant anthelmintic activity. mdpi.com This highlights the specific structural requirements for activity within this class of compounds. The other derivatives, including those with chloro, nitro, and diethylamine (B46881) substitutions, did not exhibit anthelmintic properties in the study. mdpi.com

While direct studies on this compound itself are limited in this specific context, the activity of its structural relatives underscores the potential of the rhodanine core in designing new anthelmintics. The general principle is that anthelmintic drugs act by either killing (vermicidal) or stunning and expelling (vermifugal) parasitic worms. derpharmachemica.com The search for new compounds is critical to overcome the resistance developed by helminths to existing drugs like benzimidazoles. derpharmachemica.com

**Table 1: Anthelmintic Activity of Selected Rhodanine Derivatives against *Rhabditis sp.***

| Compound | Substituent on Cinnamylidene Moiety | Result | Reference |

|---|---|---|---|

| 2 | Methoxy | Exhibited anthelmintic activity | mdpi.com |

| 12 | Nitro | No anthelmintic activity | mdpi.com |

| 13 | Chloro | No anthelmintic activity | mdpi.com |

| 14 | Chloro | No anthelmintic activity | mdpi.com |

| 15 | N,N-diethyl | No anthelmintic activity | mdpi.com |

| 16 | N,N-diethyl | No anthelmintic activity | mdpi.com |

| Albendazole | (Positive Control) | LC50 = 19.24 µg/µL | mdpi.com |

Other Reported Biological Activities of this compound Analogues

Analogues of this compound, particularly those sharing the rhodanine or aniline (B41778) core, possess a broad spectrum of documented biological activities. The rhodanine ring is a versatile heterocyclic moiety known to be a pharmacologically active scaffold. Derivatives have been reported to exhibit antibacterial, antifungal, antitubercular, anticancer, antidiabetic, and anti-inflammatory properties. mdpi.com

Similarly, aniline derivatives are components of many biologically active molecules. researchgate.net The presence of the aniline group in this compound suggests the potential for a range of bioactivities. For instance, early research into 3-aminorhodanines, which are closely related to this compound, revealed antimicrobial activity. Specifically, p-haloanilinorhodanines were found to be the most active in inhibiting the growth of Aspergillus niger. dss.go.th

The thiazole (B1198619) moiety, which is structurally related to the rhodanine ring, is also present in numerous compounds with diverse biological applications. Thiazole derivatives have been reported to have antimicrobial, antioxidant, anticancer, and anti-inflammatory effects. analis.com.my This wide range of activities associated with the structural components of this compound underscores its potential as a template for drug discovery.

Molecular Targets and Pathways of Action

Enzyme Inhibition Studies

A primary mechanism through which many rhodanine-based compounds exert their biological effects is through the inhibition of enzymes. wikipedia.org Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This can occur through reversible or irreversible mechanisms. sigmaaldrich.com

Rhodanine derivatives have been identified as inhibitors of various enzymes. The design of such inhibitors often relies on the concept of transition state analogues. These are compounds with a structure that mimics the transition state of a substrate molecule as it is being catalyzed by an enzyme. wikipedia.org By binding tightly to the enzyme's active site, these analogues can block the normal catalytic reaction. wikipedia.orgsigmaaldrich.com

For example, boronic acid inhibitors designed as transition state analogues have been shown to be highly effective against TEM-1 beta-lactamase, an enzyme responsible for antibiotic resistance. nih.gov While specific enzyme inhibition studies for this compound were not detailed in the provided search results, the rhodanine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to interact with and inhibit a variety of enzymes. The mechanism often involves the rhodanine ring acting as a Michael acceptor or forming hydrogen bonds with key residues in the enzyme's active site.

Receptor Binding Profiles

The biological activity of a compound is also determined by its ability to bind to specific receptors. A receptor binding profile characterizes the affinity of a ligand for a range of different receptors. nih.govnih.gov This profile is crucial for understanding a drug's efficacy and potential side effects.

Somatostatin (B550006) analogues (SSAs), for instance, have different binding profiles for the five somatostatin receptor subtypes (SSTs), which influences their therapeutic application. signiforlar.com Similarly, the psychoactive effects of phenethylamine (B48288) derivatives are related to their binding affinities at various serotonin (B10506) and other monoamine receptors. frontiersin.org

Specific receptor binding profile data for this compound is not extensively available in the public domain. However, the general approach involves testing the compound against a panel of known receptors to determine its binding constants (e.g., Ki values). frontiersin.org Such studies would elucidate which signaling pathways are likely to be modulated by this compound, providing critical insights into its mechanism of action and potential therapeutic uses. Given the diverse activities of its analogues, it is plausible that this compound and its derivatives could interact with multiple receptor types.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

In the ¹H NMR spectrum of 3-Anilinorhodanine, distinct signals correspond to the different sets of chemically non-equivalent protons in the molecule. The aromatic protons of the aniline (B41778) ring typically appear as multiplets in the downfield region due to the deshielding effect of the aromatic ring current. The protons of the rhodanine (B49660) ring, specifically the CH₂ group, also exhibit characteristic chemical shifts. The exact chemical shift values can be influenced by the solvent used and the concentration of the sample. The integration of the peak areas in the ¹H NMR spectrum is proportional to the number of protons giving rise to each signal. acdlabs.com

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.20 - 7.60 | Multiplet |

| CH₂ (Rhodanine) | ~4.40 | Singlet |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

The ¹³C NMR spectrum provides information about the different carbon environments within the this compound molecule. Each chemically distinct carbon atom gives a separate signal. pressbooks.pubchemguide.co.uk The carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) of the rhodanine ring are typically observed at the most downfield chemical shifts due to the strong deshielding effect of the electronegative oxygen and sulfur atoms. The carbon atoms of the aniline ring appear in the aromatic region of the spectrum, while the methylene (B1212753) carbon (CH₂) of the rhodanine ring is found in the upfield region. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=S | ~200 |

| C=O | ~165 |

| Aromatic-C | 120 - 140 |

| CH₂ (Rhodanine) | ~35 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. scribd.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com This helps in identifying adjacent protons, for instance, within the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Carbon NMR (¹³C NMR) Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. centre-univ-mila.dzuobabylon.edu.iq

The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. pressbooks.publibretexts.org The presence of a strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the carbonyl (C=O) group stretching vibration. The stretching vibration of the C=S bond in the rhodanine ring typically appears in the region of 1050-1250 cm⁻¹. The N-H stretching vibration of the aniline group may be observed around 3300-3500 cm⁻¹, although its position and intensity can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Thiocarbonyl (C=S) | Stretching | 1050 - 1250 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: Wavenumbers are approximate and can vary based on the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.chvscht.cz The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. uzh.ch

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the conjugated system, which includes the aniline ring and the rhodanine moiety. mdpi.com The exact positions and intensities of these absorption maxima (λ_max) can be influenced by the solvent polarity. libretexts.org The presence of the aniline and rhodanine chromophores results in a complex spectrum that provides a characteristic fingerprint for the compound. vscht.cz

Table 4: Representative UV-Vis Absorption Data for this compound

| Transition Type | Wavelength Range (nm) |

| π→π | 250 - 350 |

| n→π | 350 - 450 |

Note: Wavelength ranges are approximate and can vary based on the solvent and other experimental conditions.

Analysis of Electronic Transitions and Chromophores

The absorption of ultraviolet (UV) and visible light by a molecule is associated with the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules or parts of molecules that strongly absorb light in the UV-vis region are known as chromophores. libretexts.org The electronic structure of this compound contains multiple chromophoric groups, including the aniline ring and the rhodanine moiety. These groups contain π electrons and non-bonding (n) electrons, which can undergo transitions to higher energy π* orbitals (π → π* and n → π* transitions). shu.ac.ukbethunecollege.ac.in

The interaction between these chromophores, particularly the conjugation, influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu In conjugated systems, this energy gap is reduced, leading to the absorption of light at longer wavelengths. libretexts.orgbethunecollege.ac.in The UV-Vis spectrum of a molecule like this compound is expected to show absorption bands corresponding to these electronic transitions. shu.ac.uk The specific wavelengths and intensities of these bands provide valuable information about the conjugated π-system within the molecule. wikipedia.org For instance, π → π* transitions are typically more intense than n → π* transitions. shu.ac.uk The presence of an auxochrome, a group with non-bonding electrons attached to a chromophore, can alter the wavelength and intensity of the absorption. bethunecollege.ac.in

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. slideshare.netrsc.org

In a mass spectrometer, a molecule is ionized, typically by electron impact, resulting in the formation of a molecular ion (M+•). wisc.edu The peak corresponding to this ion in the mass spectrum, known as the molecular ion peak, provides the molecular mass of the compound. savemyexams.com The presence of isotopes, such as Carbon-13, can give rise to a small M+1 peak. savemyexams.comknockhardy.org.uk For compounds containing elements with significant isotopic abundance, like chlorine or bromine, characteristic M+2 peaks are observed, which can help in identifying their presence. chemguide.co.uk The molecular ion peak is a crucial reference point for interpreting the rest of the spectrum. whitman.edu

Following ionization, the molecular ion can undergo fragmentation, breaking into smaller charged fragments and neutral species. tutorchase.com The pattern of these fragments is characteristic of the molecule's structure. rsc.org The analysis of these fragmentation patterns helps in the structural elucidation of the compound. tutorchase.com Weaker bonds are more likely to break, and the formation of stable ions is favored. tutorchase.com Common fragmentation patterns include the loss of small, stable neutral molecules like water, carbon monoxide, or carbon dioxide. savemyexams.com For ketones and aldehydes, a characteristic fragmentation is the McLafferty rearrangement, which occurs if a hydrocarbon chain of at least three carbons is present. whitman.eduyoutube.com

Determination of Molecular Ion Information

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons, such as organic radicals or metal complexes. libretexts.orgwikipedia.org The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. britannica.com

EPR spectroscopy can provide detailed information about the electronic structure and the local environment of the unpaired electron. nih.govspectroscopyeurope.com The g-factor, derived from the EPR spectrum, is a characteristic property of the paramagnetic species. libretexts.org For organic radicals, g-values are typically close to that of a free electron (around 2.0023). spectroscopyeurope.com Hyperfine interactions between the unpaired electron and nearby magnetic nuclei can cause splitting of the EPR signal, providing information about the number and identity of these nuclei and their distance from the unpaired electron. libretexts.org As this compound in its ground state does not possess any unpaired electrons, it would not be expected to produce an EPR signal. However, if it were to form a radical species through a chemical or photochemical reaction, EPR would be an invaluable tool for characterizing that radical. spectroscopyeurope.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also referred to as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material. innovatechlabs.comwikipedia.org The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. thermofisher.comeag.com

The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. covalentmetrology.com Each element has a unique set of binding energies, allowing for elemental identification. innovatechlabs.com Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and chemical environment of the atoms. wikipedia.org XPS is highly surface-specific, typically analyzing the top 1-10 nanometers of a sample. wikipedia.orgthermofisher.com An XPS analysis of this compound would provide the elemental composition of its surface and information about the chemical states of its constituent atoms, such as carbon, nitrogen, sulfur, and oxygen. eag.comcovalentmetrology.com

Crystallographic Studies and Molecular Architecture

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is a definitive technique for determining the atomic and molecular structure of a crystalline material. wikipedia.orggre.ac.uk It provides a detailed view of the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular forces. arabjchem.orgresearchgate.net The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. arabjchem.org

The foundational data obtained from an SC-XRD experiment includes the dimensions of the unit cell—the smallest repeating unit of a crystal lattice—and the crystal's space group, which describes its symmetry elements. mdpi.com

For the closely related compound, **3-aminorhodanine (C₃H₄N₂OS₂) **, a low-temperature (100 K) X-ray study revealed that it crystallizes in the monoclinic space group P2(1)/n. libretexts.org The presence of two independent molecules in the asymmetric unit indicates slight conformational differences between them in the crystal lattice. The detailed unit cell parameters for 3-aminorhodanine are provided below. libretexts.org

| Parameter | Value |

| Compound | 3-aminorhodanine |

| Formula | C₃H₄N₂OS₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 9.662(2) |

| b (Å) | 9.234(2) |

| c (Å) | 13.384(2) |

| α (˚) | 90 |

| β (˚) | 105.425(3) |

| γ (˚) | 90 |

| Volume (ų) | 1151.1(3) |

| Z | 8 |

| Table 1: Unit cell parameters for 3-aminorhodanine at 100 K. Data sourced from Jabeen, S., et al. (2009). libretexts.org |

A complete SC-XRD analysis allows for the precise calculation of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. researchgate.netsun.ac.za This geometric data is crucial for defining the exact conformation of the molecule and for comparison with theoretical models from computational chemistry. For instance, studies on rhodanine (B49660) derivatives have shown that the rhodanine ring itself is nearly planar. wikipedia.org The refinement of the crystal structure model against the experimental diffraction data leads to highly accurate values for these parameters. icdd.com

| Geometric Parameter | Description |

| Bond Lengths | The equilibrium distances between the nuclei of two bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Dihedral Angles | The angles between two intersecting planes, often used to describe the rotation around a chemical bond. |

| Table 2: Description of key geometric parameters obtained from SC-XRD. |

Conformational analysis in the solid state involves studying the three-dimensional shape of the molecule as it exists within the crystal. acs.org This includes the planarity of ring systems and the orientation of substituent groups. sun.ac.za For rhodanine-containing molecules, a key feature is the near-planar geometry of the rhodanine ring system. wikipedia.org However, substituent groups attached to the ring can adopt various orientations. For example, in one derivative, an allyl group was found to be nearly perpendicular to the rhodanine ring. wikipedia.org The specific conformation adopted in the solid state is the one that best accommodates the packing forces and intermolecular interactions within the crystal.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used primarily for the identification of crystalline phases. mdpi.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystals. nih.govnih.gov

The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). nih.gov This pattern serves as a unique "fingerprint" for a specific crystalline solid. mdpi.com It is used to identify the composition of a sample by comparing its diffraction pattern to a database of known materials. PXRD is also invaluable for determining the purity of a sample, identifying different polymorphic forms of a compound, and obtaining unit cell parameters for the bulk material. mdpi.comnih.gov

Computational Crystallography and Crystal Packing Prediction

Computational methods are increasingly used to complement experimental crystallographic data. Techniques like Density Functional Theory (DFT) can be employed to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties, which can then be compared with experimental findings.

Crystal Structure Prediction (CSP) is a computational field focused on predicting the most stable crystal packing arrangements for a given molecule based on its chemical diagram. These methods generate a multitude of plausible crystal structures and rank them based on their calculated lattice energies. Such predictions can help identify likely polymorphs, rationalize observed crystal structures, and provide insight into the intermolecular interactions that govern crystallization. For complex organic molecules like rhodanine derivatives, computational studies are vital for understanding structure-property relationships and guiding the design of new materials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation for a molecule. ijpsat.org This allows for the prediction of a wide range of molecular properties, from the distribution of electrons to the energies of molecular orbitals, which are fundamental to understanding chemical reactivity and intermolecular interactions. scirp.orglibretexts.org

The electronic structure of a molecule is defined by its molecular orbitals, which describe the probability of finding an electron in a particular region of space. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. nih.gov In molecules with extensive conjugated π-systems, such as those found in many rhodanine (B49660) derivatives, the HOMO-LUMO energy gap tends to be smaller, leading to absorption of light at longer wavelengths. researchgate.net

For 3-Anilinorhodanine, the aniline (B41778) and rhodanine moieties both contribute to a conjugated system. DFT calculations on related structures, such as various aniline derivatives, have been used to determine their frontier orbital energies. schrodinger.comq-chem.com The HOMO is typically a π-orbital with significant electron density on the aniline ring and the rhodanine sulfur atom, while the LUMO is a π*-antibonding orbital concentrated over the rhodanine ring and its carbonyl and thiocarbonyl groups. The precise energies can be calculated using various levels of theory.

Table 1: Representative Frontier Molecular Orbital Energies for Aniline-Related Compounds (Calculated via DFT) Note: This table presents example data for analogous compounds to illustrate typical values. Specific values for this compound would require dedicated calculation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Aniline | -5.52 | -0.31 | 5.21 |

| p-Nitroaniline | -6.69 | -2.99 | 3.70 |

| Quinoline (B57606) | -6.65 | -1.82 | 4.83 |

Data sourced from studies on quinoline and anilines. nih.govschrodinger.com

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). proteopedia.org These maps help predict how a molecule will interact with other molecules, such as substrates, receptors, or solvent molecules. uni-muenchen.destackexchange.com

For this compound, an ESP map would reveal distinct regions of differing potential.

Negative Potential (Electron-Rich Regions): The highest negative potential is expected around the oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group, as these are the most electronegative atoms. The nitrogen atom of the aniline group would also exhibit negative potential due to its lone pair of electrons. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Electron-Poor Regions): Positive potential would be concentrated on the hydrogen atom attached to the aniline nitrogen (N-H) and the hydrogens of the aniline ring. The N-H group, in particular, would be a primary site for hydrogen bond donation.

To quantify the distribution of electrons within a molecule, computational methods are used to assign partial charges to each atom. researchgate.net One common method is Mulliken population analysis, which partitions the total electron density among the constituent atoms based on the molecular orbitals. researchgate.netmdpi.com While useful, Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. researchgate.net More stable methods, such as those derived from fitting the electrostatic potential (e.g., ChElPG), are also widely used. researchgate.net

In this compound, the calculated partial charges would reflect the electronegativity of the atoms.

The oxygen, sulfur, and nitrogen atoms are expected to carry significant negative partial charges. biorxiv.org

The carbonyl carbon and thiocarbonyl carbon would have positive partial charges due to their bonds with more electronegative atoms.

Most hydrogen atoms, particularly the one bonded to the aniline nitrogen, would carry positive partial charges. biorxiv.org

These atomic charges are fundamental parameters used in molecular mechanics force fields for molecular dynamics simulations.

Table 2: Representative Mulliken Atomic Charges for a Heterocyclic System Note: This table provides an example of calculated charges for a different heterocyclic molecule to illustrate the concept. Charges are expressed in atomic units (e).

| Atom | Charge (e) |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.52 |

| N (amine) | -0.71 |

| H (on N) | +0.35 |

| S (thioether) | -0.15 |

Data interpretation based on findings from similar molecular systems. biorxiv.org

Electrostatic Potential Mapping

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic view of molecular behavior. frontiersin.orgcapes.gov.br By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. researchgate.net

A molecule's conformation—its specific three-dimensional arrangement of atoms—can significantly influence its biological activity. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. mdpi.com For flexible molecules like this compound, which has rotatable single bonds (e.g., the C-N bond connecting the aniline and rhodanine rings), multiple conformations may exist in equilibrium in solution.

Studies on related rhodanine derivatives have shown that planar conformations are often energetically favored due to the stabilization from the extended conjugated system. mdpi.com However, in polar solvents, different isomers or rotamers can be present. scirp.org MD simulations in an explicit solvent (like water) can be used to explore the conformational landscape of this compound. By simulating the molecule over nanoseconds to microseconds, researchers can observe rotations around key bonds and determine the relative populations of different conformers, providing a realistic picture of its structural dynamics in a solution environment.

Understanding how a small molecule like this compound interacts with a biological target, such as a protein or enzyme, is crucial for medicinal chemistry. tubitak.gov.tr MD simulations are a key tool for studying these interactions at an atomic level. The typical workflow involves:

Molecular Docking: Initially, a computational docking program is used to predict the most likely binding pose of this compound within the active or allosteric site of a target protein. This provides a starting structure for the protein-ligand complex.

MD Simulation: The docked complex is then placed in a simulation box with water and ions to mimic physiological conditions. An MD simulation is run to observe the dynamic behavior of the complex. frontiersin.org

Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose. Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between this compound and the protein's amino acid residues, are monitored over time. This analysis can reveal which residues are critical for binding and how the ligand affects the protein's conformation. tubitak.gov.tr

For example, studies on other rhodanine derivatives have used this approach to model their irreversible binding to the active site of penicillin-binding proteins, elucidating their mechanism of antibacterial action. Similar simulations for this compound could provide valuable hypotheses about its potential biological targets and mechanism of action.

Conformational Landscape Exploration in Solution

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or DNA), forming a stable complex. scirp.orgelsevier.com This method is crucial in structure-based drug design, where it helps in understanding the interactions that govern molecular recognition and in screening virtual libraries of compounds to identify potential drug candidates. scirp.orgijpbs.com The process involves sampling various conformations of the ligand within the binding site of the receptor and scoring these poses based on their energetic favorability. scirp.org Key interactions stabilizing the ligand-receptor complex include hydrogen bonds, hydrophobic contacts, and π-π stacking interactions. researchgate.net